molecular formula C6H3N3O2S B1293627 4-Nitro-2,1,3-benzothiadiazole CAS No. 6583-06-8

4-Nitro-2,1,3-benzothiadiazole

Cat. No. B1293627
CAS RN: 6583-06-8
M. Wt: 181.17 g/mol
InChI Key: IWQKAMJGVIHECB-UHFFFAOYSA-N
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Description

4-Nitro-2,1,3-benzothiadiazole is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications. The compound is known for its nitro group attached to a benzothiadiazole ring, which is a heterocyclic system containing both sulfur and nitrogen atoms within the ring structure. This compound and its derivatives have been explored for their chemical reactivity, synthesis methods, molecular structure, and potential use in various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 4-Nitro-2,1,3-benzothiadiazole derivatives has been achieved through different methods. For instance, a one-pot synthesis of N-substituted indole-2-thiols from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole has been reported, which involves ring opening and intermolecular cyclization reactions . Another study describes the synthesis of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides by reacting o-nitroanilines with sulfur monochloride, highlighting the structural features of these compounds . Additionally, improved syntheses of related heterocycles starting from 4-nitrobenzo-2,1,3-selenadiazole have been developed .

Molecular Structure Analysis

The molecular structure of 4-Nitro-2,1,3-benzothiadiazole derivatives can be quite complex, with various substituents influencing the overall geometry and properties of the molecules. For example, the crystal structure of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine reveals a dihedral angle between the thiadiazole and benzene rings, which is significant for understanding the compound's reactivity and interactions .

Chemical Reactions Analysis

4-Nitro-2,1,3-benzothiadiazole exhibits interesting reactivity patterns. It reacts with sodium methoxide in methanol to yield 2,1,3-benzothiadiazole-4,7-dione monoxime and undergoes methoxy-dehalogenation when substituted with a halogen atom . The formation of Meisenheimer complexes during these reactions indicates the compound's potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Nitro-2,1,3-benzothiadiazole and its derivatives are influenced by their molecular structure. For instance, the presence of the nitro group and other substituents can affect the compound's solubility, reactivity, and potential for forming hydrogen bonds, as seen in the crystal structure analysis . Moreover, the high in vitro release of nitric oxide from a 6-nitro-2,1,3-benzothiadiazole sample suggests good prospects for these compounds in applications requiring nitric oxide release .

Scientific Research Applications

Energetic and Structural Properties

4-Nitro-2,1,3-benzothiadiazole has been studied for its energetic properties using experimental and computational techniques. Key findings include its standard molar enthalpy of formation and the enthalpy of sublimation. These properties are significant for understanding its behavior in different states and applications in materials science (Silva et al., 2012).

Reactivity with Methoxide Ion

Research has shown that 4-Nitro-2,1,3-benzothiadiazole reacts with sodium methoxide in methanol, forming different derivatives. This reactivity is crucial for chemical synthesis and the creation of novel compounds (Nunno & Florio, 1977).

Applications in Coordination Chemistry

Functionalized 4-Nitro-2,1,3-benzothiadiazole has novel applications in metal coordination chemistry and crystal engineering. This includes forming complexes with zinc chloride and demonstrating charge transfer properties, which are significant for the development of new materials in organic electronics (Bashirov et al., 2014).

Synthesis of Nitro Derivatives

4-Nitrobenzothiadiazole and its N-oxide have been synthesized, showing potential for high nitric oxide release. This feature is particularly relevant for the development of novel compounds with potential applications in pharmacology or materials science (Konstantinova et al., 2018).

Electroactive Polymer Applications

4-Nitro-2,1,3-benzothiadiazole has been utilized in synthesizing a stable, low band gap electroactive polymer. This polymer's properties, such as its electrochemical and optical characteristics, make it suitable for applications in NIR devices and possibly in energy storage and sensing technologies (Atwani et al., 2008).

Small Band Gap Polymers

The development of small band gap polymers based on modified nitration of 4-Nitro-2,1,3-benzothiadiazole demonstrates its potential in creating efficient solar cells and organic electronic devices (Wang et al., 2010).

properties

IUPAC Name

4-nitro-2,1,3-benzothiadiazole
Source PubChem
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InChI

InChI=1S/C6H3N3O2S/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQKAMJGVIHECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216019
Record name 4-Nitro-1,2,3-benzothiadiazole
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Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Nitro-2,1,3-benzothiadiazole

CAS RN

6583-06-8
Record name 4-Nitro-2,1,3-benzothiadiazole
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Record name 4-Nitro-1,2,3-benzothiadiazole
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Record name 6583-06-8
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Record name 4-Nitro-1,2,3-benzothiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
MR Da Silva, VLS Freitas, MAA Vieira… - The Journal of Chemical …, 2012 - Elsevier
The energetic study of 4-nitro-2,1,3-benzothiadiazole has been developed using experimental techniques together with computational approaches. The standard (p =0.1MPa) molar …
Number of citations: 20 www.sciencedirect.com
V Ferraro, M Girotto, M Bortoluzzi - Chemistry Proceedings, 2021 - mdpi.com
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole (BTD NMe2 ) was synthesized from the commercially available 2,1,3-benzothiadiazole (BTD) by nitration in a sulfonitric mixture, followed …
Number of citations: 2 www.mdpi.com
CM Cillo, TD Lash - Journal of heterocyclic chemistry, 2004 - Wiley Online Library
The first synthesis of benzo[1,2‐c:3,4‐c']bis[1,2,5]selenadiazole has been developed starting from commercially available 4‐nitrobenzo‐2,1,3‐selenadiazole. Improved syntheses of the …
Number of citations: 22 onlinelibrary.wiley.com
T Murashima, K Fujita, K Ono, T Ogawa… - Journal of the Chemical …, 1996 - pubs.rsc.org
Nitre heteroarenes react with ethyl isocyanoacetate in the presence of 1,8-diazabicyclo[5.4.0]undecene (DBU) to give pyrroles or pyrimidine N-oxide depending on the structure of the …
Number of citations: 49 pubs.rsc.org
DA Bashirov, TS Sukhikh, NV Kuratieva… - RSC …, 2014 - pubs.rsc.org
Two novel applications of functionalized 2,1,3-benzothiadiazoles for metal coordination chemistry and crystal engineering of organic solids are presented. 4-Amino-2,1,3-…
Number of citations: 43 pubs.rsc.org
L Di Nunno, S Florio - Tetrahedron, 1977 - Elsevier
4-Nitro-2,1,3-benzothiadiazole reacted with sodium methoxide (0.1-1 M) in methanol yielding 2,1,3-benzothiadiazole-4, 7-dione monoxime (syn+anti). Methoxy-dehalogenation of 4-nitro…
Number of citations: 5 www.sciencedirect.com
EA Chulanova, EA Pritchina… - … A European Journal, 2017 - Wiley Online Library
The design and synthesis of novel charge‐transfer (CT) complexes are of interest for fundamental chemistry and applications to materials science. In addition to the recently described …
RD Gordon, RF Yang - Journal of Molecular Spectroscopy, 1971 - Elsevier
Polarized mixed crystal spectra of 2,1,3-benzothiadiazole (BTD) confirm a previous assignment, based on band contour analysis, of the 3280 and 3060 Å systems to 1 B 2 ← 1 A 1 and …
Number of citations: 14 www.sciencedirect.com
SB Salah, T Boubaker… - International Journal of …, 2015 - Wiley Online Library
The kinetics of the coupling of N1‐methyl‐4‐nitro‐2,1,3 benzothiadiazolium tetrafluoroborate 1 with a series of 4‐X‐substituted anilines 2a–f (X = OH, OMe, Me, H, Cl, and CN) have …
Number of citations: 12 onlinelibrary.wiley.com
C Deicha, F Terrier - 1981 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE SELENIUM AZOTE HETEROCYCLE SOUFRE AZOTE METHANOL! SUB EQUILIBRE CHIMIQUE CONSTANTE EQUILIBRE FORMATION …
Number of citations: 2 pascal-francis.inist.fr

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